3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol
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Overview
Description
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol backbone with an amino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with tert-butylamine, followed by reduction and subsequent functional group transformations . Another approach includes the use of 2-aminopyridine as a starting material, which undergoes alkylation and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1-pyridin-2-yl-propan-1-one
- 3,5-Bis(pyridin-2-yl)-1,2,4-triazole
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol is unique due to its specific structural features, including the presence of both an amino group and a pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-5-3-4-6-12-8/h3-6,9,13H,7,11H2,1-2H3 |
InChI Key |
VBDNHJRBQCMXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=CC=N1)O |
Origin of Product |
United States |
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